molecular formula C8H7BrN4 B12094756 6-Bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine

6-Bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine

Cat. No.: B12094756
M. Wt: 239.07 g/mol
InChI Key: FQHGXMKIVMBTTD-UHFFFAOYSA-N
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Description

6-Bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound, which includes a bromine atom and a methyl group attached to a pyridopyrimidine core, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 6-Bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine typically involves several key steps:

    Starting Material: The synthesis begins with 2-aminonicotinonitrile.

    Bromination: The aromatic ring is brominated to introduce the bromine atom.

    Condensation and Cyclization: The brominated intermediate undergoes condensation and cyclization reactions to form the pyridopyrimidine core.

    Dimroth Rearrangement: The final step involves a Dimroth rearrangement to yield the desired product.

Microwave irradiation has been employed in some synthetic routes to improve yields and reduce the formation of undesirable by-products . This method is efficient and library-friendly, making it suitable for industrial-scale production.

Chemical Reactions Analysis

6-Bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Condensation Reactions: It can participate in condensation reactions to form more complex structures.

Common reagents used in these reactions include dimethylformamide dimethylacetal, bromine, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

6-Bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine can be compared with other pyridopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

6-Bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural configuration that includes a bromine atom at the 6-position and a methyl group at the 4-position of the pyridine ring, along with an amine functional group at the 2-position of the pyrimidine moiety. The molecular formula is C8H7BrN4C_8H_7BrN_4 with a molecular weight of 239.08 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, notably:

  • Dihydrofolate Reductase (DHFR) : This enzyme plays a crucial role in DNA synthesis and cell proliferation. Inhibition of DHFR by this compound can lead to reduced cellular proliferation and induction of apoptosis in cancer cell lines .
  • Tyrosine Kinases : These enzymes are involved in signaling pathways that regulate cell division and growth. Compounds similar to this compound have shown significant inhibitory effects against various tyrosine kinases, which can be pivotal in cancer therapy .

Biological Activity Summary

Research indicates that this compound exhibits several key biological activities:

  • Antitumor Activity : Studies have demonstrated its ability to inhibit the proliferation of specific cancer cell lines, including those expressing folate receptors .
  • Antimicrobial Properties : Some derivatives of pyrido[2,3-d]pyrimidines have shown significant antibacterial and antifungal activities .
  • Selective Inhibition : The compound has been noted for its selectivity towards certain biological targets, enhancing its therapeutic potential against specific diseases .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureKey Features
5-Methyl-6-(methyl(3,4,5-trimethoxyphenyl)amino)methylpyrido[2,3-d]pyrimidine-2,4-diamine StructureInhibits DHFR; contains additional methyl and methoxy groups
N6-Methyl-N6-[(3,4,5-trimethoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4,6-triamine StructureEnhanced activity against DHFR; tri-substituted amines
PIRITREXIM StructureSelective DHFR inhibitor; contains a dimethoxyphenyl substituent
PD-173955 StructureTargets tyrosine kinases; features dichlorophenyl substitutions

This table illustrates how variations in substituents can influence biological activity and selectivity towards specific targets while maintaining a core pyrido[2,3-d]pyrimidine structure .

Case Studies

  • In Vitro Studies : Research has shown that this compound effectively inhibits cellular proliferation in various cancer cell lines. For instance, it was found to be more potent than other compounds in inhibiting human tumor cells expressing folate receptors .
  • In Vivo Studies : In SCID mice models with IGROV1 tumors, this compound exhibited significant antitumor efficacy compared to other treatments .

Properties

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

IUPAC Name

6-bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine

InChI

InChI=1S/C8H7BrN4/c1-4-6-2-5(9)3-11-7(6)13-8(10)12-4/h2-3H,1H3,(H2,10,11,12,13)

InChI Key

FQHGXMKIVMBTTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=NC2=NC(=N1)N)Br

Origin of Product

United States

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